![molecular formula C19H19N5O2S B2923605 2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide CAS No. 886957-64-8](/img/structure/B2923605.png)
2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, along with attached phenylacetamide and 4-methylbenzyl groups . The exact spatial arrangement of these groups could significantly influence the compound’s properties and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out . The presence of various functional groups like amine, carbonyl, and sulfanyl could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For instance, the presence of polar functional groups could influence its solubility in different solvents, and the arrangement of its atoms could affect its melting point and other physical properties .Applications De Recherche Scientifique
Molecular Structure Analysis and Crystallography
A closely related compound, the title compound with a bromobenzyl group, demonstrates significant structural properties, such as a planar 4,5-dihydro-1,2,4-triazine ring and specific dihedral angles with adjacent phenyl and benzene rings. This structural analysis facilitates the understanding of intermolecular interactions, including hydrogen bonding, which could be crucial in designing compounds with targeted biological activities (Fun et al., 2011).
Antimicrobial Activity
The synthesis and characterization of sulfanilamide derivatives have shown that modifications to the molecular structure can influence antimicrobial properties. These derivatives, including similar compounds to the one , were evaluated against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents through molecular manipulation (Lahtinen et al., 2014).
Pharmacological Evaluation of Analogs
Research on BPTES analogs, compounds with a similar structural motif involving triazine and acetamide functionalities, has identified potential for inhibiting key enzymes involved in cancer cell metabolism. These studies underline the relevance of structural analogs in discovering therapeutic agents with improved solubility and bioavailability, pointing towards potential cancer therapy applications (Shukla et al., 2012).
Synthesis and Characterization
The synthesis and detailed characterization of compounds with a triazine core structure, like the one , offer insights into the chemical behavior and potential reactivity of such molecules. These synthetic approaches and characterizations provide a foundation for further modifications and evaluations for specific biological activities (Kametani et al., 1972).
Anti-inflammatory and Antipyretic Activities
Compounds incorporating sulfanilamide and triazinone structures have been studied for their potential antipyretic and anti-inflammatory activities. Such research endeavors are crucial in the search for new therapeutic agents that can offer better efficacy and safety profiles for treating inflammation and fever-related conditions (Ghorab et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-7-9-14(10-8-13)11-16-18(26)24(20)19(23-22-16)27-12-17(25)21-15-5-3-2-4-6-15/h2-10H,11-12,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVNLYUYCFKGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.